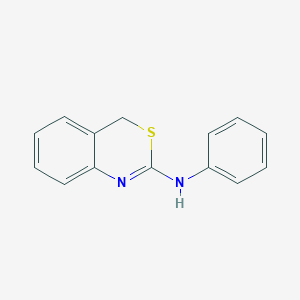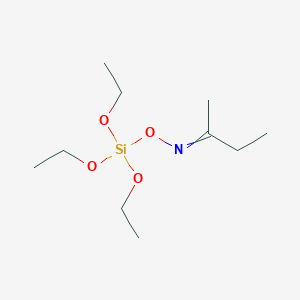
2-Butanone, O-(triethoxysilyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, O-(triethoxysilyl)oxime, also known as TESO, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used as a surface modifier for inorganic materials. TESO is a colorless liquid with a molecular weight of 277.47 g/mol and a boiling point of 220°C.
Mechanism Of Action
2-Butanone, O-(triethoxysilyl)oxime acts as a silane coupling agent by forming covalent bonds between the inorganic material and organic polymer. The triethoxysilane group of 2-Butanone, O-(triethoxysilyl)oxime reacts with the hydroxyl groups on the surface of the inorganic material, while the oxime group reacts with the organic polymer. This results in the formation of a strong covalent bond between the inorganic material and organic polymer, which improves the adhesion between the two materials.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Butanone, O-(triethoxysilyl)oxime. However, studies have shown that 2-Butanone, O-(triethoxysilyl)oxime is relatively non-toxic and does not cause significant harm to living organisms. 2-Butanone, O-(triethoxysilyl)oxime is not metabolized in the body and is excreted unchanged in the urine.
Advantages And Limitations For Lab Experiments
2-Butanone, O-(triethoxysilyl)oxime has several advantages for lab experiments. It is a relatively simple and inexpensive compound that can be easily synthesized. 2-Butanone, O-(triethoxysilyl)oxime can improve the mechanical properties of composite materials, which can be useful in various engineering applications. However, 2-Butanone, O-(triethoxysilyl)oxime has some limitations. It is not suitable for use with certain organic polymers, and its effectiveness as a surface modifier may vary depending on the type of inorganic material.
Future Directions
There are several future directions for the use of 2-Butanone, O-(triethoxysilyl)oxime in scientific research. One possible direction is the development of new and improved surface modifiers for inorganic materials. Another direction is the use of 2-Butanone, O-(triethoxysilyl)oxime in the synthesis of novel composite materials with improved mechanical properties. Additionally, 2-Butanone, O-(triethoxysilyl)oxime could be used in the development of new crosslinking agents for organic polymers, which could improve the thermal stability and chemical resistance of the polymer. Overall, 2-Butanone, O-(triethoxysilyl)oxime has the potential to be a useful compound in various scientific research applications, and further research is needed to fully explore its potential.
Synthesis Methods
2-Butanone, O-(triethoxysilyl)oxime is synthesized by reacting 2-butanone oxime with triethoxysilane in the presence of a catalyst. The reaction takes place at room temperature and yields 2-Butanone, O-(triethoxysilyl)oxime as a colorless liquid. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
2-Butanone, O-(triethoxysilyl)oxime is widely used in various scientific research applications. It is commonly used as a surface modifier for inorganic materials such as glass, ceramics, and metals. 2-Butanone, O-(triethoxysilyl)oxime can improve the adhesion between the inorganic material and organic polymers, thereby enhancing the mechanical properties of the composite material. 2-Butanone, O-(triethoxysilyl)oxime is also used as a crosslinking agent for organic polymers, which can improve the thermal stability and chemical resistance of the polymer.
properties
CAS RN |
101371-01-1 |
|---|---|
Product Name |
2-Butanone, O-(triethoxysilyl)oxime |
Molecular Formula |
C10H23NO4Si |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
(butan-2-ylideneamino) triethyl silicate |
InChI |
InChI=1S/C10H23NO4Si/c1-6-10(5)11-15-16(12-7-2,13-8-3)14-9-4/h6-9H2,1-5H3 |
InChI Key |
QQDVURZPCZXMLQ-UHFFFAOYSA-N |
SMILES |
CCC(=NO[Si](OCC)(OCC)OCC)C |
Canonical SMILES |
CCC(=NO[Si](OCC)(OCC)OCC)C |
Other CAS RN |
101371-01-1 |
Pictograms |
Irritant |
synonyms |
2-Butanone, O-(triethoxysilyl)oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



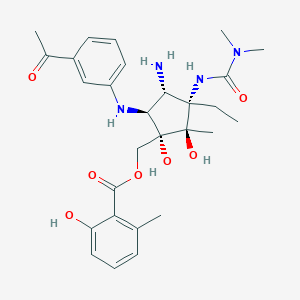
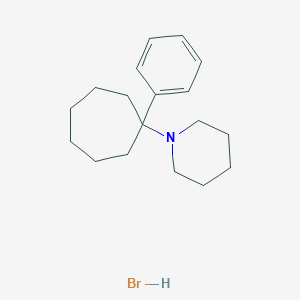
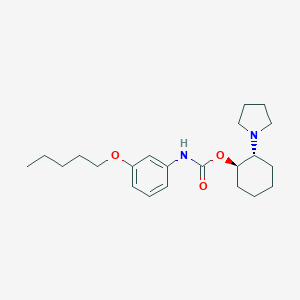
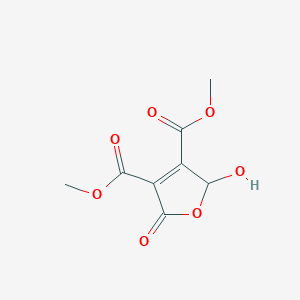
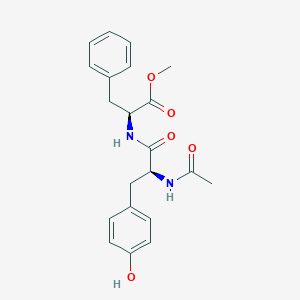
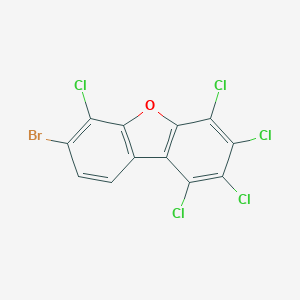
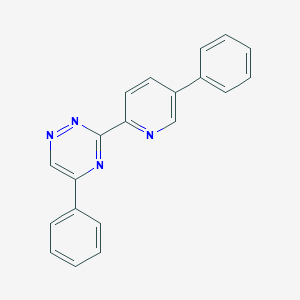
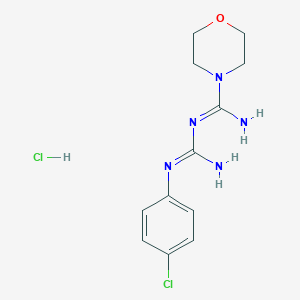
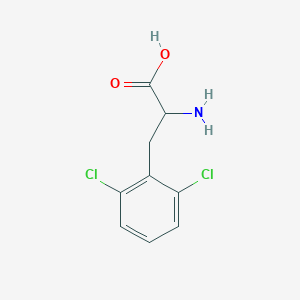
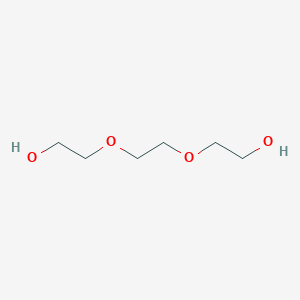
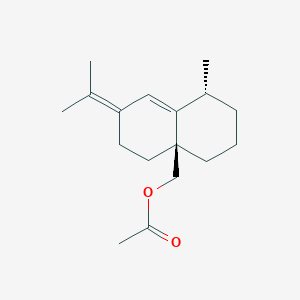
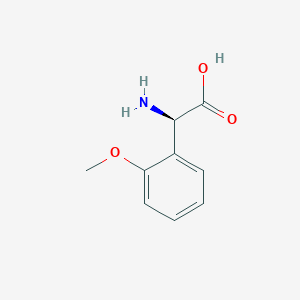
![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
